molecular formula C16H20FNO3S B7069582 N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide

N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide

Cat. No.: B7069582
M. Wt: 325.4 g/mol
InChI Key: SNMKNBZSSVFHPN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl and cyclopropyl group attached to a sulfonylacetamide backbone, with a fluorophenyl group adding to its distinctiveness.

Properties

IUPAC Name

N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S/c17-14-7-3-4-8-15(14)22(20,21)11-16(19)18(13-9-10-13)12-5-1-2-6-12/h3-4,7-8,12-13H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMKNBZSSVFHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2CC2)C(=O)CS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopentylamine and cyclopropylamine with 2-fluorobenzene sulfonyl chloride under controlled conditions to form the desired sulfonylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonylacetamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(2-fluorophenyl)acetamide
  • N-cyclopropyl-2-(2-fluorophenyl)acetamide
  • N-cyclopentyl-N-cyclopropyl-2-(4-fluorophenyl)sulfonylacetamide

Uniqueness

N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide stands out due to the combination of its cyclopentyl and cyclopropyl groups, which may confer unique steric and electronic properties. The presence of the fluorophenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

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